molecular formula C12H20N2O5S2 B3978009 N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide

N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide

Cat. No.: B3978009
M. Wt: 336.4 g/mol
InChI Key: YUCXZDSOWWEHCM-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Properties

IUPAC Name

N,N-diethyl-3-(methanesulfonamido)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S2/c1-5-14(6-2)21(17,18)10-7-8-12(19-3)11(9-10)13-20(4,15)16/h7-9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCXZDSOWWEHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide typically involves the reaction of 3-methanesulfonamido-4-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: Including recrystallization and chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products:

    Oxidation: Formation of sulfonic acids

    Reduction: Formation of corresponding amines

Scientific Research Applications

N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Biological Studies: Investigated for its interactions with enzymes and proteins, particularly in the study of sulfonamide-based enzyme inhibitors.

    Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

Uniqueness: N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and methoxy groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-3-methanesulfonamido-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
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